molecular formula C12H17NO2 B15312987 Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate

Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate

Cat. No.: B15312987
M. Wt: 207.27 g/mol
InChI Key: LPJNTMUJZOQQED-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate is an ester derivative featuring a 2-amino propanoate backbone substituted with a 3,4-dimethylphenyl group. The compound’s structure includes a methyl ester group, an amino group at the α-position, and a meta- and para-dimethylated aromatic ring. This configuration confers moderate lipophilicity due to the electron-donating methyl groups, which may influence its solubility and stability in organic solvents . Notably, commercial availability of this compound has been discontinued, suggesting challenges in synthesis, stability, or demand .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-amino-3-(3,4-dimethylphenyl)propanoate

InChI

InChI=1S/C12H17NO2/c1-8-4-5-10(6-9(8)2)7-11(13)12(14)15-3/h4-6,11H,7,13H2,1-3H3

InChI Key

LPJNTMUJZOQQED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)OC)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3,4-dimethylphenyl)propanoate typically involves the esterification of 2-amino-3-(3,4-dimethylphenyl)propanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of solid acid catalysts and continuous flow reactors can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, information on the applications of "Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate" is limited. However, some information can be gleaned from the available data regarding similar compounds and their applications.

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chiral amino acid derivative with a methyl ester and an amino group attached to a branched carbon chain, making it a candidate for various biological applications. The 2,4-dimethylphenyl substituent gives it unique chemical properties and biological activities.

Potential Applications

  • Biocatalysis This compound can be used in the synthesis of short-chain chiral amines via biocatalytic processes using amine dehydrogenases (AmDHs). Conversions of up to 97.1% at 50 mM have been achieved with moderate to high enantioselectivities.
  • Antioxidant Properties It can scavenge free radicals, offering potential protective effects against oxidative stress.
  • Antimicrobial Activity It may possess antimicrobial properties, making it a candidate for further pharmacological exploration.
  • Neuroprotective Effects Derivatives of similar structures have demonstrated neuroprotective effects in various models, suggesting potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and inferred properties of Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate and related compounds:

Compound Name (CAS No.) Substituent(s) Key Structural Features Reactivity/Applications
This compound 3,4-dimethylphenyl Lipophilic, electron-donating methyl groups Potential intermediate; discontinued due to synthesis/stability issues
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-nitrophenyl Electron-withdrawing nitro group Precursor for reduction to amino alcohol (e.g., Stage 3 in synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol)
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate HCl (34260-72-5) 3,4-dihydroxyphenyl, HCl salt Polar hydroxyl groups, hydrochloride salt Enhanced solubility; potential biological activity due to H-bonding
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate HCl (3728-20-9) 4-hydroxyphenyl, HCl salt Acidic phenolic -OH group, hydrochloride salt Higher aqueous solubility; pharmaceutical applications

Physicochemical and Reactivity Differences

  • Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases hydrophobicity compared to nitro- or hydroxyl-substituted analogs. This property may limit its utility in aqueous systems but enhance compatibility with lipid-rich environments .
  • Reactivity: The nitro group in (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate facilitates reduction to an amine (e.g., using sodium borohydride), a pathway less accessible in the dimethyl-substituted compound due to the absence of reducible groups .
  • Solubility : Hydrochloride salts of hydroxylated analogs (e.g., 3728-20-9) exhibit higher water solubility, making them preferable for drug formulation, whereas the target compound’s neutral ester form may require organic solvents .

Biological Activity

Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various molecular targets. The amino group allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, while the dimethylphenyl group enhances binding affinity through hydrophobic interactions. This leads to modulation of target activities and subsequent biological effects.

2. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It acts as a non-competitive inhibitor of enoyl-acyl carrier protein reductase (ENR), an enzyme crucial for bacterial fatty acid synthesis. This inhibition can potentially lead to new antibiotic developments.

3. Neurological Effects

This compound has been investigated for its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and neurodegenerative diseases. The presence of the dimethylphenyl moiety is believed to enhance its affinity for receptors involved in these pathways.

4. Anticancer Potential

Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation. For instance, compounds derived from similar structures have demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against colon cancer cells (HCT-116), indicating promising anticancer activity .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntibacterialNon-competitive inhibitor of ENR
NeurologicalPotential effects on neurotransmitter systems
AnticancerCytotoxic effects observed in preliminary studies

Case Study: Anticancer Activity

A study by El Rayes et al. synthesized a series of compounds based on this compound derivatives, revealing significant antiproliferative activity against HCT-116 cells. The most potent compounds exhibited IC50 values as low as 0.12 mg/mL, highlighting the compound's potential in cancer therapy .

Case Study: Neuroprotective Effects

In exploring neuroprotective properties, derivatives resembling this compound were found to exhibit protective effects against oxidative stress in neuronal models. These findings suggest that this compound could be further investigated for its role in treating conditions like Alzheimer's disease.

Q & A

Q. How to address discrepancies in reported melting points or spectroscopic data?

  • Resolution Steps :

Verify instrument calibration (e.g., DSC for melting points, NMR spectrometer shimming) .

Cross-reference with high-purity reference standards (e.g., USP/EP-grade materials) .

Confirm polymorphic forms via powder XRD, as different crystal structures can alter physical properties .

Methodological Tables

Q. Table 1: Common Reaction Conditions for Esterification

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature0–25°CMinimizes racemization
SolventDMF or THFEnhances solubility
Reaction Time12–24 hoursEnsures completion

Q. Table 2: Key Crystallographic Data

ParameterValueInstrumentationReference
Space GroupP2₁2₁2₁Rigaku XtaLAB Synergy-S
R-factor< 0.05SHELXL refinement
Resolution0.84 ÅCu-Kα radiation

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